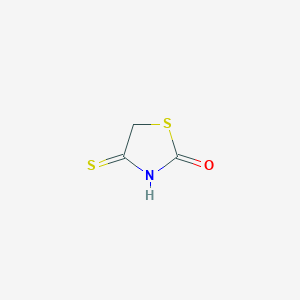

4-Thioxo-1,3-thiazolidin-2-one

CAS No.: 4303-29-1

Cat. No.: VC1749977

Molecular Formula: C3H3NOS2

Molecular Weight: 133.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4303-29-1 |

|---|---|

| Molecular Formula | C3H3NOS2 |

| Molecular Weight | 133.2 g/mol |

| IUPAC Name | 4-sulfanylidene-1,3-thiazolidin-2-one |

| Standard InChI | InChI=1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6) |

| Standard InChI Key | XTSVDOIDJDJMDS-UHFFFAOYSA-N |

| SMILES | C1C(=S)NC(=O)S1 |

| Canonical SMILES | C1C(=S)NC(=O)S1 |

Introduction

Chemical Structure and Properties

Molecular Structure

4-Thioxo-1,3-thiazolidin-2-one features a five-membered heterocyclic ring containing two heteroatoms: sulfur and nitrogen. The compound is defined by its molecular formula C3H3NOS2 and is characterized by a thiazolidine skeleton with a thione functional group (C=S) at the fourth position and a carbonyl group (C=O) at the second position. This structural arrangement creates a distinctive electronic distribution that contributes to its chemical behavior and biological activities .

The unique electronic characteristics of 4-Thioxo-1,3-thiazolidin-2-one arise from the push-pull effect between the electron-donating and electron-withdrawing groups within the heterocyclic ring. This feature has attracted interest from physicists and chemists studying compounds with nonlinear optical properties. The nitrogen atom in the ring can participate in hydrogen bonding, which influences the compound's interactions with biological targets and contributes to its potential pharmaceutical applications .

The presence of the thione group distinguishes 4-Thioxo-1,3-thiazolidin-2-one from the more commonly studied thiazolidin-4-ones that feature a carbonyl group at the 4-position. This structural variation significantly impacts the compound's chemical reactivity patterns and may contribute to its specific biological activity profile compared to other thiazolidinone derivatives.

Physical and Chemical Properties

4-Thioxo-1,3-thiazolidin-2-one possesses distinct physical and chemical properties that are important for understanding its behavior in various applications. While comprehensive experimental data specific to this compound is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar thiazolidinone derivatives.

Table 1: Physical and Chemical Properties of 4-Thioxo-1,3-thiazolidin-2-one

| Property | Value/Description |

|---|---|

| Molecular Formula | C3H3NOS2 |

| Molecular Weight | 133.19 g/mol |

| Appearance | Typically a solid at room temperature |

| Melting Point | Estimated 165-185°C (based on similar compounds) |

| Solubility | Moderately soluble in organic solvents (ethanol, methanol, DMSO); Limited water solubility |

| pKa | Approximately 7.5-8.5 (estimated based on similar thiazolidinones) |

| UV Absorption | Characteristic absorption in the 250-280 nm range |

| IR Spectral Features | C=S stretching (1100-1200 cm⁻¹), C=O stretching (1680-1730 cm⁻¹), N-H stretching (3100-3400 cm⁻¹) |

| NMR Characteristics | Distinctive shifts for ring protons (6-8 ppm) and N-H proton (9-11 ppm) |

| Reactivity | Reactive at C5 position; susceptible to nucleophilic attack at thione carbon |

The chemical reactivity of 4-Thioxo-1,3-thiazolidin-2-one is largely determined by its heterocyclic structure and the presence of multiple functional groups. The C5 position is particularly reactive, making it a favorable site for chemical modifications through various reactions, including Knoevenagel condensation with aldehydes. The thione group exhibits distinctive reactivity patterns, including susceptibility to nucleophilic attack and participation in coordination with metal ions .

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of 4-Thioxo-1,3-thiazolidin-2-one can be achieved through several synthetic routes, drawing from established methods for preparing related thiazolidinone derivatives. Conventional heating methods represent traditional approaches to synthesizing thiazolidinone compounds and have been well-documented in the scientific literature .

Cyclization reactions constitute a common strategy for synthesizing thiazolidinone compounds. These reactions typically involve the formation of the five-membered heterocyclic ring through the reaction of appropriate precursors containing the necessary functional groups. As reported by Alheety et al., conventional heating techniques have been successfully employed for the cyclization reactions leading to thiazolidin-4-one compounds (compounds 7-12) .

Another conventional approach involves the condensation of thiourea derivatives with appropriate reagents containing carbonyl functionalities. The reaction conditions, including temperature, duration, and catalyst choice, significantly influence the yield and purity of the final product. The selection of appropriate starting materials is crucial for introducing the thione functionality at the desired position within the heterocyclic ring.

Microwave-Assisted Synthesis

Modern synthetic methodologies for thiazolidinone derivatives increasingly utilize microwave irradiation techniques, which offer several advantages over conventional heating methods. Alheety et al. reported the application of microwave irradiation for the synthesis of thiazolidin-4-one compounds (compounds 13-15), demonstrating the efficacy of this approach . This method can potentially be adapted for the synthesis of 4-Thioxo-1,3-thiazolidin-2-one with appropriate modifications.

Microwave-assisted synthesis provides numerous benefits that have contributed to its growing popularity in heterocyclic chemistry. These advantages include significantly reduced reaction times, improved yields, enhanced product purity, and environmentally friendly conditions with reduced energy consumption. Additionally, microwave irradiation facilitates one-pot, multi-component reactions, streamlining the synthetic process and reducing the generation of waste products.

The mechanism of microwave-assisted synthesis involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and efficient heating. This approach often results in different reaction kinetics compared to conventional heating, potentially leading to altered selectivity and product distributions that may be advantageous for specific synthetic targets.

Catalyst and Solvent Effects

The selection of appropriate catalysts and solvents plays a crucial role in optimizing the synthesis of 4-Thioxo-1,3-thiazolidin-2-one and related thiazolidinone derivatives. Various catalysts have been explored to enhance reaction efficiency and selectivity. For instance, pyrrolidine (10 mol%) has been employed as an effective catalyst in the synthesis of 2-thioxothiazolidin-4-one derivatives, as exemplified in the preparation of (Z)-5-{(2,4-diphenyl-2H-chromen-3-yl) methylene}-2-thioxothiazolidin-4-one .

Solvent selection significantly impacts reaction outcomes in thiazolidinone synthesis. In the study by researchers synthesizing 2-thioxothiazolidin-4-one derivatives, ethanol proved to be the most effective solvent compared to other solvents like tetrahydrofuran (THF) . The choice of solvent can influence reaction rates, yields, and product purity, with proper selection facilitating more efficient synthetic processes and simplified product isolation.

Table 2: Comparison of Reaction Conditions for Synthesis of Thiazolidinone Derivatives

Biological Activities

Antimicrobial Properties

Thiazolidinone derivatives, including those structurally related to 4-Thioxo-1,3-thiazolidin-2-one, have demonstrated significant antimicrobial activities against various pathogens. Compounds containing the thiazolidin-4-one core exhibit antibacterial properties against a wide spectrum of bacterial strains, making them promising candidates for antibacterial drug development . The antimicrobial efficacy of these compounds is attributed to their unique structural features, which may interfere with essential bacterial cellular processes.

Research has shown that thiazolidinone derivatives can exert antibacterial effects against both Gram-positive and Gram-negative bacteria, though the potency and spectrum of activity may vary depending on specific structural modifications. The mechanisms underlying the antibacterial activity may include inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with bacterial protein synthesis pathways.

The antimicrobial potential of 4-Thioxo-1,3-thiazolidin-2-one is particularly significant in the context of growing antimicrobial resistance, which poses a major global health challenge. The development of novel antimicrobial agents with distinct mechanisms of action, such as those based on the thiazolidinone scaffold, represents an important strategy for addressing this crisis.

Antibiofilm Activity

A particularly noteworthy biological property of thiazolidin-4-ones is their antibiofilm activity, which has significant implications for addressing biofilm-associated infections. Biofilms, which consist of communities of microorganisms embedded in a self-produced matrix, exhibit enhanced resistance to antibiotics and disinfectants, presenting a substantial medical challenge in treatment .

The antibiofilm potential of thiazolidinone derivatives positions them as valuable candidates for combating persistent infections associated with biofilm formation. The ability to inhibit biofilm formation or disrupt established biofilms could provide novel therapeutic strategies for treating infections that are resistant to conventional antimicrobial therapies. This property is especially relevant in the context of medical device-associated infections, chronic wound infections, and various persistent infectious diseases .

Research focused on the antibiofilm features of thiazolidin-4-ones over the past two decades has revealed promising insights into their potential applications. The mechanism of antibiofilm activity may involve interference with quorum sensing systems, inhibition of adhesion factors, or disruption of the extracellular polymeric substances that form the biofilm matrix.

Diverse Biological Activities

Beyond antimicrobial and antibiofilm properties, thiazolidinone derivatives exhibit a remarkable range of biological activities that highlight their versatility as potential therapeutic agents. The diverse biological profile of these compounds underscores the pharmaceutical significance of the thiazolidinone scaffold, including 4-Thioxo-1,3-thiazolidin-2-one.

Table 3: Comparative Biological Activities of Thiazolidinone Derivatives

Anticancer activity represents another significant biological property of certain thiazolidinone derivatives. Research has indicated that compounds like (Z)-5-{(2,4-diphenyl-2H-chromen-3-yl) methylene}-2-thioxothiazolidin-4-one exhibit cytotoxic effects against various cancer cell lines . The mechanisms underlying these anticancer properties may involve enzyme inhibition, induction of apoptosis, or interference with cellular signaling pathways critical for cancer cell proliferation and survival.

Anti-inflammatory effects have been documented for various thiazolidinone compounds, suggesting potential applications in managing inflammatory conditions . The anti-inflammatory mechanisms may involve modulation of inflammatory mediators, inhibition of pro-inflammatory enzymes, or interference with signaling pathways involved in the inflammatory response.

Additionally, thiazolidinone derivatives have demonstrated antitubercular activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment . The well-established role of thiazolidine-2,4-diones (glitazones) in diabetes management underscores the potential of thiazolidinone scaffolds in modulating glucose metabolism . Furthermore, certain thiazolidinone derivatives have shown antiviral and antiprotozoal properties, expanding their potential therapeutic applications .

Structure-Activity Relationships

Structural Determinants of Activity

Understanding the relationship between structural features and biological activities is crucial for the rational design of more effective 4-Thioxo-1,3-thiazolidin-2-one derivatives. Structure-activity relationship (SAR) studies provide valuable insights into the critical structural elements that contribute to specific biological properties, guiding targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles.

The presence and nature of the thiazolidinone moiety play a fundamental role in determining the biological and physical properties of these compounds . Specific structural features that influence the activity profile of thiazolidinone derivatives include:

Table 4: Structure-Activity Relationship Analysis of Thiazolidinone Derivatives

Research Developments and Applications

Synthetic Chemistry Applications

Beyond its biological applications, 4-Thioxo-1,3-thiazolidin-2-one serves as a valuable building block in synthetic organic chemistry for creating structurally diverse compounds with potential biological activities. The compound's reactivity profile enables various chemical transformations, particularly at the C5 position, providing access to a wide range of derivatives with potentially enhanced properties.

Knoevenagel condensation reactions represent a significant synthetic application of 4-Thioxo-1,3-thiazolidin-2-one and related compounds. As demonstrated in the synthesis of (Z)-5-{(2,4-diphenyl-2H-chromen-3-yl) methylene}-2-thioxothiazolidin-4-ones, these reactions proceed via a tandem Knoevenagel pathway and exhibit high diastereoselectivity, predominantly yielding cis-fused products . This synthetic methodology enables the efficient preparation of structurally diverse derivatives for biological evaluation.

The versatility of 4-Thioxo-1,3-thiazolidin-2-one in organic synthesis makes it a valuable tool for creating compound libraries for biological screening. These libraries facilitate the discovery of new lead compounds with improved properties and help establish structure-activity relationships that guide further optimization efforts. The continued exploration of novel synthetic methodologies involving 4-Thioxo-1,3-thiazolidin-2-one will likely expand its utility in medicinal chemistry and drug discovery.

Physical Chemistry Interest

The unique electronic properties of 4-Thioxo-1,3-thiazolidin-2-one have attracted interest from physicists and chemists studying compounds with nonlinear optical properties. The push-pull effects observed in thiazolidinone derivatives, arising from the presence of both electron-donating and electron-withdrawing groups within the heterocyclic ring, contribute to these interesting physical properties .

Research into the nonlinear optical properties of thiazolidinone derivatives may lead to potential applications in materials science and optoelectronics. The unique electronic distribution in 4-Thioxo-1,3-thiazolidin-2-one, resulting from the presence of both thione and carbonyl functionalities, provides opportunities for developing materials with tailored optical properties for various technological applications.

Spectroscopic studies of 4-Thioxo-1,3-thiazolidin-2-one and its derivatives provide valuable insights into their electronic structure and reactivity. Techniques such as UV-visible spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry facilitate the characterization of these compounds and help elucidate their structure-property relationships. These studies contribute to both fundamental understanding and practical applications of 4-Thioxo-1,3-thiazolidin-2-one in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume